molecular formula C8H16O2 B1296008 5-Hydroxy-4-octanone CAS No. 496-77-5

5-Hydroxy-4-octanone

Cat. No.: B1296008
CAS No.: 496-77-5
M. Wt: 144.21 g/mol
InChI Key: BVEYJWQCMOVMAR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Hydroxyoctan-4-one, also known as 5-Hydroxy-4-octanone or Butyroin, is primarily used as a flavoring agent . Its primary targets are the taste and smell receptors in the human body. These receptors play a crucial role in the perception of taste and smell, contributing to the overall sensory experience of food and beverages.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxyoctan-4-one are crucial for its role as a flavoring agent. After ingestion, it is absorbed and distributed throughout the body, interacting with taste and smell receptors. It is then metabolized and eventually excreted. The bioavailability of 5-Hydroxyoctan-4-one can be influenced by various factors, including the presence of other food components and individual metabolic differences .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-4-octanone can be synthesized by reacting sodium metal with ethyl butyrate in boiling ether . Another method involves starting from methyl butyrate under similar conditions . The reaction typically requires the presence of sodium metal and diethyl ether as reagents .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the product. The compound is often produced as a flavoring agent due to its distinctive odor and taste .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-octanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Hydroxy-4-octanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydroxyl and carbonyl groups. It serves as a model compound for understanding metabolic pathways .

Industry: The compound is used as a flavoring agent in the food industry due to its sweet, buttery taste. It is also employed in the production of fragrances and perfumes .

Comparison with Similar Compounds

  • 4-Hydroxy-4-octanone
  • 5-Hydroxy-3-octanone
  • 5-Hydroxy-5-octanone

Comparison: 5-Hydroxy-4-octanone is unique due to the position of the hydroxyl group on the fourth carbon atom, which influences its reactivity and physical properties. Compared to similar compounds, it has a distinct odor and taste profile, making it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

5-hydroxyoctan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEYJWQCMOVMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862040
Record name 5-Hydroxyoctan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

yellowish liquid
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

almost insoluble in water; soluble in alcohol
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.907-0.923 (20°)
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

496-77-5, 116296-89-0
Record name 5-Hydroxy-4-octanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyroin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyroin
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Record name 5-Hydroxyoctan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyoctan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTYROIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG070EDJ4X
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Record name (±)-5-Hydroxy-4-octanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035457
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Butyroin in the context of acyloin condensation reactions?

A1: Butyroin is a well-known product of the acyloin condensation reaction. This reaction, typically catalyzed by thiazolium salts, involves the coupling of two ester molecules to form an α-hydroxyketone. Research highlights the use of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride as a catalyst for the synthesis of Butyroin via acyloin condensation. []

Q2: How does the structure of Butyroin influence its photochemical behavior?

A2: Butyroin, classified as an α-hydroxyketone, exhibits specific photochemical reactions. Research suggests that upon light exposure, α-hydroxyketones primarily undergo Type I cleavage, likely originating from their excited triplet state. [] This type of cleavage leads to the formation of reactive radical species.

Q3: Can you elaborate on the applications of Butyroin in analytical chemistry, particularly in food science?

A3: Butyroin has been identified as a volatile aroma compound in Agaricus bisporus (button mushrooms). [] Its presence contributes to the unique sensory profile of this edible mushroom. Gas chromatography-mass spectrometry (GC-MS) coupled with headspace extraction serves as a reliable technique to identify and quantify Butyroin and other volatile compounds in food samples.

Q4: Is there evidence suggesting Butyroin plays a role in metal extraction processes?

A4: While not Butyroin itself, a closely related compound, 5-hydroxy-4-octanone oxime (HBI), exhibits synergistic properties in cobalt(II) extraction. [] This oxime derivative, when used in conjunction with isobutyric acid, forms a complex with cobalt(II), facilitating its extraction. This finding highlights the potential of Butyroin analogs in hydrometallurgical applications.

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